3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of this compound includes an ethyl and a methyl group attached to the pyrazole ring, along with a propanoic acid moiety.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, which may influence their reactivity and interaction with biological targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound.
It’s also important to note that the compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the intermediate 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-ethyl-5-methyl-1H-pyrazol-3-yl)propanoic acid
Uniqueness
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups, along with the propanoic acid moiety, provides a distinct chemical profile that can be exploited for various applications .
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSKMSZVMRVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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